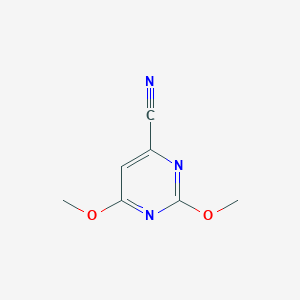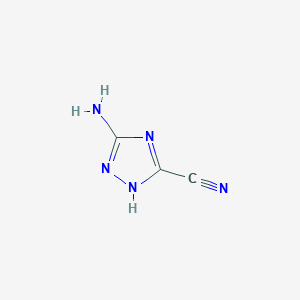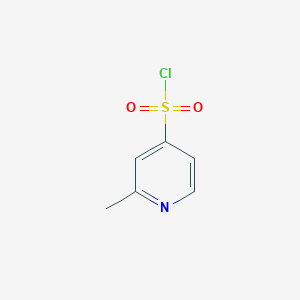
2-Methyl-3-(thiophen-2-yl)quinoxaline
Übersicht
Beschreibung
2-Methyl-3-(thiophen-2-yl)quinoxaline is a chemical compound with the linear formula C12H8N2S . It contains a quinoxaline core, which is a type of heterocyclic compound, and a thiophen-2-yl group .
Synthesis Analysis
The synthesis of 2-Methyl-3-(thiophen-2-yl)quinoxaline and similar compounds often involves reactions of aromatic diamines with various organic derivatives . For instance, a method has been reported that involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(thiophen-2-yl)quinoxaline includes a quinoxaline core and a thiophen-2-yl group . The quinoxaline core acts as an electron acceptor, while the thiophen-2-yl group acts as an electron donor .Chemical Reactions Analysis
Quinoxaline derivatives, including 2-Methyl-3-(thiophen-2-yl)quinoxaline, can undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-(thiophen-2-yl)quinoxaline include a molecular weight of 212.275 . The compound also exhibits good thermal stability and has HOMO and LUMO energy levels in the range of -4.90 to -5.70 eV and -3.10 to -3.36 eV respectively .Wissenschaftliche Forschungsanwendungen
- Charge Transport Material : 2-Methyl-3-(thiophen-2-yl)quinoxaline has been investigated as a charge transport material in organic electronic devices. Its electron-transporting properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
- Solid-State Emitter : The compound’s photophysical and electrochemical properties position it as a potential solid-state emitter in optoelectronic devices .
- Free Radical Polymerizations : Quinoxaline derivatives, including 2-Methyl-3-(thiophen-2-yl)quinoxaline, have been proposed as initiators for free radical polymerizations. These reactions can occur in the UV and visible range, making them useful in polymer synthesis .
- Charge Transport in Thin Films : Researchers have explored its use in thin films for charge transport applications .
- Sensing Properties : Due to its electron-rich aromatic structure, 2-Methyl-3-(thiophen-2-yl)quinoxaline may find applications as a chemical sensor. Its interactions with analytes could lead to sensitive and selective detection .
- Anticancer Agents : While research is ongoing, quinoxaline derivatives have shown potential as anticancer agents. Their structural diversity allows for modifications to enhance bioactivity .
- Donor Material : In OPVs, this compound can serve as a donor material in bulk heterojunction solar cells. Its absorption properties and energy levels contribute to efficient charge separation and collection .
Organic Electronics and Optoelectronics
Polymerization Initiators
Materials Science
Chemical Sensors
Medicinal Chemistry
Materials for Organic Photovoltaics (OPVs)
Zukünftige Richtungen
Quinoxaline derivatives, including 2-Methyl-3-(thiophen-2-yl)quinoxaline, have shown potential in various applications, particularly in the field of organic electronics . They have been used in organic solar cells, dye-sensitized solar cells, organic field-effect transistors, and organic light-emitting diodes . Future research may focus on enhancing their performance and addressing key challenges in these applications .
Wirkmechanismus
Target of Action
2-Methyl-3-(thiophen-2-yl)quinoxaline is a type of quinoline-containing π-conjugated system . These systems often include π-deficient aromatic nitrogen-containing heterocycles, such as quinoline and quinoxaline . These compounds often form the basis of electroactive materials with n-type conductivity .
Mode of Action
The mode of action of 2-Methyl-3-(thiophen-2-yl)quinoxaline is related to its π-conjugated structure, which includes electron-donor and electron-acceptor groups . This structure allows for efficient intramolecular charge transfer (ICT), which is used in photonics and optoelectronics as the basis for photosensitive materials .
Biochemical Pathways
Compounds of this nature often form the basis of electroactive materials , suggesting they may interact with biochemical pathways related to electron transfer.
Pharmacokinetics
The compound’s molecular weight is 2263 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Due to its π-conjugated structure and ability for efficient intramolecular charge transfer, it may have potential applications in photonics and optoelectronics .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-(thiophen-2-yl)quinoxaline can be influenced by various environmental factors. For instance, the compound shows aggregation-induced emission in a THF:water system . Additionally, its storage conditions may affect its stability; it is recommended to be stored in a dark place, sealed in dry, at room temperature .
Eigenschaften
IUPAC Name |
2-methyl-3-thiophen-2-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-9-13(12-7-4-8-16-12)15-11-6-3-2-5-10(11)14-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZRMFGGDBQQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(thiophen-2-yl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3176626.png)
![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)





